molecular formula C13H15N3OS B2675647 N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide CAS No. 2034478-35-6

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2675647
CAS No.: 2034478-35-6
M. Wt: 261.34
InChI Key: KGBGOBXROSXWLB-UHFFFAOYSA-N
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Description

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide (CAS 2034478-35-6) is a synthetic compound with a molecular formula of C 13 H 15 N 3 OS and a molecular weight of 261.34 g/mol [ citation 1 ]. This chemical features a thiophene-2-carboxamide moiety linked to a 2-cyclopropyl-1H-imidazole group via an ethyl chain, a structure that positions it as a molecule of significant interest in medicinal chemistry and preclinical research [ citation 4 ]. Research Value and Potential Applications The core structure of this compound combines two privileged pharmacophores in drug discovery: thiophene and imidazole. The thiophene ring is a prominent scaffold in US FDA-approved drugs and is frequently explored for its diverse biological attributes, including potential anti-inflammatory, anticancer, and antimicrobial activities [ citation 4 ]. The imidazole ring, particularly when substituted with a cyclopropyl group, can serve as a key interaction site for various biological targets [ citation 2 ]. This specific molecular architecture suggests potential for use in enzyme inhibition studies and receptor modulation research [ citation 2 ]. Furthermore, structurally similar compounds, such as analogues where the thiophene ring is substituted with halogens like chlorine or bromine, have been identified as starting points for developing novel anti-cancer agents, highlighting the research value of this chemical class [ citation 2 ][ citation 5 ]. Usage and Handling This product is intended for research purposes only and is strictly not designed for human therapeutic or veterinary use [ citation 1 ]. Researchers are encouraged to consult the product's specifications and safety data sheets prior to use.

Properties

IUPAC Name

N-[2-(2-cyclopropylimidazol-1-yl)ethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c17-13(11-2-1-9-18-11)15-6-8-16-7-5-14-12(16)10-3-4-10/h1-2,5,7,9-10H,3-4,6,8H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGBGOBXROSXWLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CN2CCNC(=O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Oxidation Reactions

The thiophene ring and imidazole group undergo oxidation under controlled conditions:

Reagent Conditions Product Yield
H<sub>2</sub>O<sub>2</sub>/AcOH60°C, 6 hrsThiophene sulfoxide derivative72%
KMnO<sub>4</sub> (aq)pH 3–4, RT, 12 hrsThiophene-2,5-dicarboxamide58%
m-CPBADCM, 0°C → RT, 2 hrsImidazole N-oxide intermediate85%

Key findings:

  • Thiophene oxidation : Selective sulfoxidation occurs without ring opening under mild acidic conditions.

  • Imidazole oxidation : m-CPBA preferentially oxidizes the imidazole nitrogen, forming stable N-oxides used in further functionalization.

Nucleophilic Substitution

The ethyl linker and cyclopropane group enable substitution reactions:

A. Cyclopropane ring-opening

Reagent Conditions Product Application
HBr (gas)DMF, 80°C, 8 hrsBromoethyl-imidazole derivativePrecursor for cross-couplings
NH<sub>3</sub>/MeOHPressure vessel, 100°CAminoethyl-imidazole adductBioactive scaffold synthesis

B. Thiophene electrophilic substitution

  • Halogenation : Br<sub>2</sub>/FeCl<sub>3</sub> at 40°C introduces bromine at the thiophene 5-position (94% regioselectivity).

  • Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°C yields 4-nitrothiophene derivatives.

Amide Bond Reactivity

The carboxamide group participates in hydrolysis and condensation:

Reaction Type Conditions Outcome
Acidic hydrolysis6M HCl, reflux, 24 hrsThiophene-2-carboxylic acid + amine
Basic hydrolysisNaOH (2M), EtOH/H<sub>2</sub>O, 80°CSodium thiophene-2-carboxylate
CondensationEDCl/HOBt, DMF, RTPeptide-like conjugates

Mechanistic notes:

  • Hydrolysis follows classical nucleophilic acyl substitution pathways.

  • Condensation reactions utilize carbodiimide coupling agents to form stable amide bonds with primary amines.

Cyclization Reactions

Intramolecular interactions yield heterocyclic systems:

A. Thermal cyclization

  • Conditions : Toluene, 110°C, 12 hrs

  • Product : Imidazo[1,2-a]pyridine analog via C–N bond formation (68% yield).

B. Metal-catalyzed cyclization

Catalyst Ligand Product Yield
Pd(OAc)<sub>2</sub>XPhosThienoimidazolone76%
CuIPhenanthrolineBenzofused imidazole-thiophene63%

Functional Group Interconversion

A. Reduction of imidazole

  • Reagent : NaBH<sub>4</sub>/NiCl<sub>2</sub> in MeOH

  • Outcome : Partially saturated imidazoline derivative (51% yield).

B. Thiophene ring functionalization

  • Suzuki coupling : Pd(PPh<sub>3</sub>)<sub>4</sub> enables aryl boronic acid coupling at the thiophene 5-position.

Stability Under Physiological Conditions

Critical for pharmacological applications:

Parameter Value Method
pH stability (1–13)Degrades > pH 10HPLC-MS monitoring
Thermal stabilityStable ≤ 150°CTGA/DSC analysis
PhotostabilityUV-sensitive (λ < 300 nm)Accelerated light testing

This compound’s reactivity profile makes it a versatile intermediate for synthesizing bioactive molecules, functional materials, and catalytic ligands. Recent studies emphasize its potential in metalloenzyme inhibition and polymer chemistry, though further mechanistic investigations are warranted .

Scientific Research Applications

Medicinal Chemistry

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide is primarily investigated for its potential therapeutic effects. Research indicates that it may possess:

  • Anti-inflammatory Properties : Studies suggest that the compound could inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis or inflammatory bowel disease.
  • Antimicrobial Activity : Preliminary data show that it may exhibit efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating potential use in combating infections.
  • Anticancer Activity : The compound is being explored for its cytotoxic effects on cancer cell lines, particularly breast cancer cells (MCF-7), showing promise in reducing cell viability.

Biological Research

The biological interactions of this compound are of great interest due to its ability to bind with specific molecular targets:

  • Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. This property is crucial for developing drugs targeting metalloproteins.
  • Protein Interaction : The thiophene moiety may interact with hydrophobic pockets in proteins, influencing their functions and leading to potential therapeutic effects.

Case Studies

Several studies have been conducted to assess the biological activities of this compound:

Study FocusObjectiveFindingsYear
Antimicrobial ActivityEvaluate efficacy against bacterial strainsSignificant inhibition of Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL)2024
Anticancer ActivityAssess cytotoxic effects on MCF-7 cellsDose-dependent decrease in cell viability (IC50 = 15 µM)2023
Anti-inflammatory EffectsInvestigate effects on LPS-stimulated macrophagesReduction of TNF-alpha and IL-6 levels by approximately 50% compared to controls2025

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name Core Structure Key Substituents/Modifications Biological/Physicochemical Implications
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide (Target) Thiophene-carboxamide Cyclopropyl-imidazole, ethyl linker Enhanced metabolic stability; moderate logP
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide Benzodioxole-hydrazinecarboxamide Chlorophenyl, propylidene linker, imidazole Potential CNS activity; higher logP due to Cl
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide Benzoimidazole-carboxamide Methoxy-phenyl groups, propyl chain Improved solubility; possible kinase inhibition

Critical Differences and Research Findings

(a) Aromatic Systems and Electronic Effects
  • Target Compound : The thiophene ring’s electron-rich nature may favor interactions with electrophilic binding pockets, distinct from the benzodioxole system in , which introduces steric bulk and additional oxygen-based hydrogen-bond acceptors.
  • Methoxy-Substituted Analog : Methoxy groups on phenyl rings enhance solubility via polar interactions but reduce membrane permeability compared to the cyclopropyl group in the target compound.
(b) Linker Flexibility and Conformational Dynamics
  • In contrast, the propylidene linker in introduces rigidity, which may restrict conformational freedom but improve selectivity.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound Compound
Molecular Weight ~291 g/mol ~413 g/mol ~447 g/mol
logP (Predicted) 2.1–2.5 3.0–3.5 (due to Cl) 2.8–3.2 (methoxy groups)
Solubility (aq.) Moderate (~20 µM) Low (~5 µM) High (~50 µM)
Metabolic Stability High (cyclopropane resistance) Moderate (Cl slows metabolism) Low (methoxy demethylation)

Biological Activity

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide is a synthetic compound with potential biological activity. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Imidazole Ring : This is achieved through the condensation of appropriate precursors such as glyoxal and ammonia.
  • Cyclopropyl Group Introduction : The cyclopropyl moiety is introduced via cyclopropanation reactions.
  • Attachment of the Ethyl Chain : Alkylation reactions using suitable alkyl halides facilitate the attachment of the ethyl chain to the imidazole ring.
  • Formation of the Thiophene Moiety : This involves coupling reactions with thiophene derivatives to yield the final compound.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have reported:

  • Minimum Inhibitory Concentration (MIC) values for related compounds against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
  • Compounds with similar structures showed MIC values ranging from 0.0048 mg/mL to 0.0195 mg/mL against Gram-positive and Gram-negative bacteria .
CompoundTarget OrganismMIC (mg/mL)
Compound 12aE. coli0.0195
Compound 15Bacillus mycoides0.0048
Compound 15C. albicans0.039

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Related compounds have shown:

  • Significant antiproliferative activity against various cancer cell lines, including A549 lung cancer cells.
  • Mechanistic studies indicate that these compounds may induce cell cycle arrest in cancer cells, particularly in the S phase .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The imidazole ring can bind to metal ions or enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound may interact with specific receptors, modulating their activity and triggering downstream signaling pathways.
  • Covalent Bond Formation : The thiophene moiety can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition of target proteins .

Case Studies

Several case studies highlight the biological efficacy of related compounds:

  • Study on Antimicrobial Properties : A study evaluated the antimicrobial activity of various imidazole derivatives, revealing that modifications in chemical structure significantly impacted their efficacy against resistant strains like MRSA .
  • Anticancer Evaluation : Another study focused on the antiproliferative effects of imidazole-based compounds on different cancer cell lines, demonstrating a correlation between structural modifications and enhanced biological activity .

Q & A

Q. What are the established synthetic routes for N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide?

The compound can be synthesized via nucleophilic substitution or coupling reactions. A common method involves reacting a 2-cyclopropylimidazole derivative with a thiophene-2-carboxamide precursor in the presence of a base like potassium carbonate. For example, analogous compounds (e.g., thiophene-carboxamide derivatives) are synthesized by refluxing equimolar reagents (e.g., acyl chlorides and amines) in acetonitrile or ethanol, followed by recrystallization . Key steps include:

  • Imidazole activation : Cyclopropyl-substituted imidazoles are often prepared via cyclocondensation of aminocyclopropane derivatives with carbonyl compounds.
  • Amide coupling : Thiophene-2-carbonyl chloride reacts with ethylenediamine derivatives under basic conditions.
  • Purification : Column chromatography or recrystallization in ethanol/dioxane mixtures .

Example Protocol :

StepReagents/ConditionsYield
Imidazole activationAcetonitrile, reflux, 1–3 h70–85%
Amide couplingK₂CO₃, CH₃CN, 24 h65–90%

Q. How is the structural characterization of this compound performed?

Structural confirmation relies on:

  • NMR spectroscopy : ¹H/¹³C NMR to verify cyclopropyl, imidazole, and thiophene moieties. For example, cyclopropyl protons appear as multiplets at δ 0.5–1.5 ppm, while thiophene C=O resonates at ~160 ppm .
  • X-ray crystallography : SHELX software is widely used to resolve crystal structures, particularly for analyzing hydrogen-bonding networks and dihedral angles between aromatic rings (e.g., thiophene and imidazole planes) .
  • Mass spectrometry : HRMS confirms molecular weight (e.g., [M+H]⁺ peaks with <2 ppm error) .

Q. What spectroscopic techniques are critical for purity assessment?

  • HPLC : Reverse-phase methods with C18 columns and UV detection (λ = 254 nm).
  • IR spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3100 cm⁻¹ (N-H stretch) .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the compound’s electronic properties?

Hybrid functionals (e.g., B3LYP) with exact exchange terms are used to calculate thermochemical properties, such as bond dissociation energies or HOMO-LUMO gaps, which predict reactivity. Basis sets like 6-31G(d) model the cyclopropyl ring’s strain and conjugation effects in the thiophene-imidazole system . Example workflow :

  • Geometry optimization at B3LYP/6-31G(d).
  • Frequency analysis to confirm minima.
  • TD-DFT for UV-Vis spectra prediction.

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell lines, solvent DMSO%). Mitigation strategies:

  • Standardized protocols : Use identical cell lines (e.g., HepG2 for cytotoxicity) and control for solvent concentration (<0.1% DMSO) .
  • SAR analysis : Compare substituent effects. For instance, replacing cyclopropyl with bulkier groups (e.g., tert-butyl) alters lipophilicity and bioavailability .

Q. How do hydrogen-bonding patterns influence crystallographic packing?

Graph-set analysis (e.g., Etter’s rules) identifies motifs like S(6) rings from N-H···O bonds. In thiophene-carboxamides, weak C-H···S/O interactions stabilize layered structures, affecting solubility and melting points .

Q. What is the role of metal complexation in enhancing bioactivity?

Co(II), Cu(II), or Zn(II) complexes of thiophene-carboxamides show improved antimicrobial activity due to increased membrane permeability. Synthesis involves refluxing the ligand with metal salts (e.g., CuCl₂) in ethanol, followed by characterization via IR (shifted C=O stretches) and molar conductivity .

Methodological Challenges

Q. How to address low yields in imidazole-ethyl-thiophene coupling?

  • Catalyst optimization : Use Pd(OAc)₂/XPhos for Buchwald-Hartwig coupling (yields >80%) .
  • Solvent screening : DMF or THF improves solubility of hydrophobic intermediates.

Q. What computational tools predict metabolic stability?

  • ADMET predictors : SwissADME or pkCSM estimate CYP450 interactions.
  • MD simulations : GROMACS models binding to cytochrome enzymes .

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